![molecular formula C12H17NO B2426829 [(2S,5R)-5-Benzyloxolan-2-yl]methanamine CAS No. 2095396-69-1](/img/structure/B2426829.png)
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is a chemical compound with the IUPAC name ( (2S,5R)-5-benzyltetrahydrofuran-2-yl)methanamine . It has a molecular weight of 191.27 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is 1S/C12H17NO/c13-9-12-7-6-11 (14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1 . The InChI key is WJGRLWUHRJWBBV-NEPJUHHUSA-N .Physical And Chemical Properties Analysis
“[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 191.27 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Novel Aryloxyethyl Derivatives as Antidepressant Drug Candidates
- A study by Sniecikowska et al. (2019) discusses the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antitumor Potential in Novel Cytotoxic Agents
- The synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their antitumor potential against several cancer cell lines is highlighted by Ramazani et al. (2014) (Ramazani et al., 2014).
Catalytic Applications in Organic Chemistry
- Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Biased Agonism in Drug Discovery
- Another study by Sniecikowska et al. (2020) on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives emphasizes their potential as biased agonists for serotonin 5-HT1A receptors, with implications in drug discovery for CNS disorders (Sniecikowska et al., 2020).
Synthesis of Novel Oxadiazole Derivatives
- Vishwanathan and Gurupadayya (2014) conducted a study on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole, contributing to the field of medicinal chemistry (Vishwanathan & Gurupadayya, 2014).
Anticonvulsant Potential in Schiff Bases
- Research by Pandey and Srivastava (2011) on novel Schiff bases of 3-aminomethyl pyridine highlighted their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Antibacterial and Antifungal Activity
- Visagaperumal et al. (2010) synthesized 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and evaluated their antibacterial and antifungal activities (Visagaperumal et al., 2010).
Photocytotoxicity in Red Light
- A study by Basu et al. (2014) on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine explored their unprecedented photocytotoxicity in red light for cellular imaging (Basu et al., 2014).
Safety and Hazards
The safety information for “[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” includes several hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation . The compound is classified with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .
Eigenschaften
IUPAC Name |
[(2S,5R)-5-benzyloxolan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGRLWUHRJWBBV-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,5R)-5-Benzyloxolan-2-yl]methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.